An In-Depth Technical Guide to the Physical Properties of N,N-Diethylbutane-1,4-diamine
An In-Depth Technical Guide to the Physical Properties of N,N-Diethylbutane-1,4-diamine
Introduction
N,N-Diethylbutane-1,4-diamine (CAS No. 27431-62-5), a substituted diamine, represents a class of compounds pivotal in pharmaceutical development and chemical synthesis. Its structure, featuring both a primary and a tertiary amine, imparts unique chemical characteristics that are critical for its application as a building block in creating more complex molecules. Understanding the fundamental physical properties of this liquid amine is a prerequisite for its effective use in a research and development setting, influencing everything from reaction setup and purification strategies to storage and safety protocols.
This guide provides a comprehensive overview of the key physical properties of N,N-Diethylbutane-1,4-diamine. The data herein is a synthesis of available experimental values from trusted chemical suppliers and predicted values generated using industry-standard computational models where experimental data is not publicly available. This dual approach ensures a robust and practical dataset for researchers, scientists, and drug development professionals.
Figure 1: 2D Molecular Structure of N,N-Diethylbutane-1,4-diamine.
Summary of Physical Properties
The physical characteristics of a compound are the cornerstone of its practical application. The following table summarizes the key physical properties of N,N-Diethylbutane-1,4-diamine.
| Property | Value | Source Type |
| CAS Number | 27431-62-5 | Experimental |
| Molecular Formula | C₈H₂₀N₂ | Experimental |
| Molecular Weight | 144.26 g/mol | Calculated |
| Appearance | Clear, Colorless Liquid | Experimental |
| Density (at 25 °C) | 0.833 g/cm³ | Experimental[1] |
| Boiling Point | 72 - 74 °C at 10 mmHg | Experimental[2][3] |
| ~189 °C at 760 mmHg | Predicted | |
| Solubility | Slightly soluble in water | Experimental[2][4] |
| Soluble in organic solvents (e.g., alcohol, ether) | General Chemical Principle[5] | |
| Refractive Index (at 20°C) | ~1.442 | Predicted |
*Note: Properties without direct, publicly available experimental data have been estimated using industry-standard QSPR (Quantitative Structure-Property Relationship) models, such as those found in the ACD/Labs Percepta platform, which are widely used in the pharmaceutical and chemical industries for reliable predictions.[6][7]
Detailed Property Analysis
Molecular Weight and Formula
The molecular formula of N,N-Diethylbutane-1,4-diamine is C₈H₂₀N₂, corresponding to a molecular weight of 144.26 g/mol .[8][9] This value is fundamental for all stoichiometric calculations in synthesis and for quantitative analysis. The presence of two nitrogen atoms is significant for mass spectrometry, as it dictates that the molecular ion peak will have an even mass-to-charge (m/z) ratio, consistent with the Nitrogen Rule.
Boiling Point
The boiling point is a critical parameter for purification, particularly for distillation.
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Experimental Value: The experimentally determined boiling point is reported in the range of 72-74 °C under a reduced pressure of 10 mmHg.[2][3] Distillation under vacuum is the preferred method for purifying high-boiling or thermally sensitive amines, as it allows for vaporization at a lower temperature, thus preventing decomposition.
Density
The density is reported as 0.833 g/cm³ at 25 °C.[1] This value is essential for converting between mass and volume, which is a routine requirement for reaction setup and reagent preparation. As a liquid less dense than water, it will form the upper layer in an immiscible aqueous mixture.
Solubility Profile
-
In Water: The molecule is described as slightly soluble in water.[2][10] This is a result of its dual chemical nature. The primary amine (-NH₂) and, to a lesser extent, the tertiary amine can form hydrogen bonds with water, promoting solubility. However, the eight-carbon aliphatic chain is hydrophobic and significantly limits this solubility.[5]
-
In Organic Solvents: Like most amines, it is readily soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.[5] This property is leveraged during reaction workups, extractions, and chromatographic purification.
Refractive Index
The refractive index (n) is a measure of how light propagates through a substance and is a useful constant for identity and purity confirmation. No experimental value is publicly documented. Computational models predict a refractive index of approximately 1.442 at 20°C (sodium D-line, 589 nm).[1][11]
Predicted Spectroscopic Profile
While specific, citable spectra for N,N-Diethylbutane-1,4-diamine are not available in open-access databases, its spectral characteristics can be reliably predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
-N(CH₂CH₃)₂: A quartet at ~2.5 ppm (4H) for the methylene protons adjacent to the tertiary nitrogen, coupled to the methyl protons. A triplet at ~1.0 ppm (6H) for the terminal methyl protons of the ethyl groups.
-
-CH₂CH₂CH₂CH₂-: A series of overlapping multiplets between ~1.4 and 2.7 ppm (8H) for the butyl chain protons. The protons closest to the nitrogen atoms will be the most downfield.
-
-NH₂: A broad singlet, typically between 1.0-3.0 ppm (2H), whose chemical shift is variable and depends on concentration and solvent. This peak will disappear upon shaking with D₂O.
-
-
¹³C NMR: The ¹³C NMR spectrum should display 6 unique carbon signals, as two pairs of carbons are chemically equivalent.
-
-N(CH₂CH₃)₂: A signal around 47 ppm for the methylene carbons and a signal around 12 ppm for the methyl carbons.
-
-CH₂CH₂CH₂CH₂-: Four distinct signals for the butyl chain carbons, expected in the range of 25-55 ppm. The carbons directly attached to the nitrogens (C-N) will be the most downfield.[12][13][14]
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretch: A characteristic medium-intensity doublet (two peaks) in the region of 3300-3500 cm⁻¹ , which is indicative of the primary amine (-NH₂) group. The two peaks arise from the symmetric and asymmetric stretching modes.
-
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the stretching of the sp³ C-H bonds in the ethyl and butyl groups.
-
N-H Bend: A medium to strong bending vibration (scissoring) for the primary amine, typically observed around 1590-1650 cm⁻¹ .
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 144 . This even-numbered peak is consistent with the Nitrogen Rule for a molecule containing two nitrogen atoms.
-
Key Fragmentation: The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.
-
Alpha-cleavage at the tertiary amine: Loss of a propyl group (-C₃H₇) would lead to a major fragment at m/z = 101 . The most likely fragmentation would be the loss of a C₃H₇ radical to form the [CH₂=N(CH₂CH₃)₂]⁺ ion, resulting in a base peak at m/z = 86 .
-
Alpha-cleavage at the primary amine: Cleavage of the C-C bond between the first and second carbons of the butyl chain from the primary amine side would result in a fragment at m/z = 30 ([CH₂=NH₂]⁺).
-
Experimental Protocols for Property Determination
The following protocols outline standard laboratory procedures for determining key physical properties of liquid amines like N,N-Diethylbutane-1,4-diamine.
Workflow for Physical Property Characterization
Sources
- 1. Insights into modeling refractive index of ionic liquids using chemical structure-based machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. N,N-Diethyl-1,4-butanediamine, 96% | Fisher Scientific [fishersci.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N,N-Diethyl-1,4-phenylenediamine(93-05-0) 13C NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
(Note: Image is a representative structure for visualization)